Trifarotene

Vue d'ensemble

Description

Trifarotene, sold under the brand name Aklief, is a medication for the topical treatment of acne vulgaris . It is a retinoid, specifically, a fourth-generation selective retinoic acid receptor (RAR)-γ agonist . It was approved for medical use in the United States in October 2019 .

Synthesis Analysis

Trifarotene is a new drug with retinoic acid receptor activity and selectivity for retinoic acid receptor-γ . The reported studies aimed at assessing the clinical pharmacology and safety of trifarotene . A unique set of 67 genes modulated by trifarotene are primarily involved in cellular migration, inflammation, and extracellular matrix reorganization .Molecular Structure Analysis

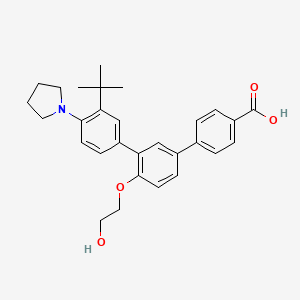

Trifarotene has a molecular formula of C29H33NO4 . It is a potent and selective agonist of retinoic acid receptor-γ (RAR-γ). It has significantly less activity at RAR-β and RAR-α (16- and 65-fold lower than activity at RAR-γ, respectively), and has no activity at retinoid X receptors (RXRs) .Chemical Reactions Analysis

Trifarotene exerts its effects via agonism at retinoid receptors. These receptors function to alter DNA transcription, resulting in downstream modulation of the expression of various genes involved in acne pathogenesis . It may be associated with skin irritation and should not be applied to cuts, abrasions, or otherwise damaged skin .Physical And Chemical Properties Analysis

Trifarotene has a molecular weight of 459.59 g/mol . The percent composition is C 75.79%, H 7.24%, N 3.05%, O 13.92% .Applications De Recherche Scientifique

Treatment of Acne Vulgaris

Trifarotene has been approved for the topical treatment of acne vulgaris in patients aged 9 years and older. Clinical trials have shown its efficacy in reducing acne lesions, including both inflammatory and non-inflammatory types, on the face and trunk areas. It is noted for its very low systemic absorption, which makes it suitable for treating large skin areas .

Reduction of Atrophic Acne Scars

Studies have demonstrated that Trifarotene can reduce the risk of developing atrophic acne scars. It has been evaluated for changes in scar counts and scar global assessment scores, showing positive results in improving the appearance of scars over time .

Treatment of Ichthyosis

Trifarotene has shown great results in randomized trials for the treatment of congenital ichthyosis, leading to its FDA approval for this application. It promotes increased expression of transglutaminase 1, which is beneficial in managing this condition .

Safety and Tolerability

In clinical trials, Trifarotene has demonstrated a favorable safety profile with mild side effects. Its tolerability makes it a viable option for long-term treatment strategies in dermatology .

Mechanism of Action

As a selective RARγ agonist, Trifarotene works by targeting specific receptors involved in skin cell growth and differentiation, which plays a crucial role in its effectiveness against skin conditions like acne and ichthyosis .

Regulatory Approval

Trifarotene received its first global approval on October 4, 2019, in the USA, marking a significant milestone in its development and availability for patients suffering from acne vulgaris .

Mécanisme D'action

Target of Action

Trifarotene is a potent and selective agonist of retinoic acid receptor-γ (RAR-γ) . It has significantly less activity at RAR-β and RAR-α . RAR-γ is the most common RAR found in the skin .

Mode of Action

Trifarotene exerts its effects via agonism at retinoid receptors . This interaction results in the dimerization of the receptor . The resulting receptor-ligand dimer binds to specific DNA regulatory sequences, known as retinoic acid response elements (RAREs) , in the promoter regions of retinoid-responsive genes .

Biochemical Pathways

The binding of trifarotene to RAR-γ leads to alterations in downstream gene expression . These alterations are the principal way through which trifarotene exerts its anti-inflammatory, comedolytic, and depigmenting actions . The activation of RAR-γ by trifarotene also results in an increased expression of transglutaminase 1, promoting keratinocyte cohesion .

Pharmacokinetics

Trifarotene is a topical retinoid, indicating that it is applied externally and acts primarily on the skin . It is active and stable in keratinocytes but is rapidly metabolized by human hepatic microsomes . This rapid metabolism predicts improved safety for trifarotene .

Result of Action

The molecular and cellular effects of trifarotene’s action include modulation of various processes such as epidermal differentiation, proliferation, stress response, and retinoic acid metabolism . It also has a unique ability to modulate cell adhesion, optimize transepidermal water loss, and reduce the activity of membrane metalloendopeptidases .

Action Environment

Environmental factors such as stress and diet can influence the development of acne in susceptible individuals . As trifarotene is used in the treatment of acne, these factors may also influence its action, efficacy, and stability. Additionally, trifarotene may result in photosensitivity, so patients should be cautioned to avoid excess sun exposure and to use sunscreen and/or protective clothing if exposure is unavoidable .

Orientations Futures

Trifarotene has been uniquely studied in the treatment of both facial and truncal acne . Despite the FDA’s 2014 approval of trifarotene for the treatment of lamellar ichthyosis, no data on large-scale trials are currently available . Future clinical trials and the clinical applicability of this novel medication in the treatment of acne are also discussed .

Propriétés

IUPAC Name |

4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-hydroxyethoxy)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33NO4/c1-29(2,3)25-19-23(10-12-26(25)30-14-4-5-15-30)24-18-22(11-13-27(24)34-17-16-31)20-6-8-21(9-7-20)28(32)33/h6-13,18-19,31H,4-5,14-17H2,1-3H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBCDACCJCDGBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)C2=C(C=CC(=C2)C3=CC=C(C=C3)C(=O)O)OCCO)N4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30237781 | |

| Record name | Trifarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Trifarotene is a potent and selective agonist of retinoic acid receptor-γ (RAR-γ). It has significantly less activity at RAR-β and RAR-α (16- and 65-fold lower than activity at RAR-γ, respectively), and has no activity at retinoid X receptors (RXRs). Agonism at retinoic acid receptors results in dimerization, and the resulting receptor-ligand dimer binds to specific DNA regulatory sequences (retinoic acid response elements, or RAREs) in the promotor regions of retinoid-responsible genes. Downstream alterations to gene expression induced by binding to these regions is the principle mechanism through which trifarotene exerts its comedolytic, anti-inflammatory, and depigmenting effects. Like other retinoids, trifarotene influences the expression of a number of genes involved in retinoid metabolism, epidermal differentiation/proliferation, and epidermal response to stress. In addition, trifarotene appears to modulate retinoid-mediated pathways involved in proteolysis, skin hydration, and cell adhesion - modulation of these additional pathways has not been observed with other retinoids and may therefore be unique to trifarotene. | |

| Record name | Trifarotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12808 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Trifarotene | |

CAS RN |

895542-09-3 | |

| Record name | 3′′-(1,1-Dimethylethyl)-4′-(2-hydroxyethoxy)-4′′-(1-pyrrolidinyl)[1,1′:3′,1′′-terphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=895542-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifarotene [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895542093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifarotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12808 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trifarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIFAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J8RN2W0HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

245C | |

| Record name | Trifarotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12808 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

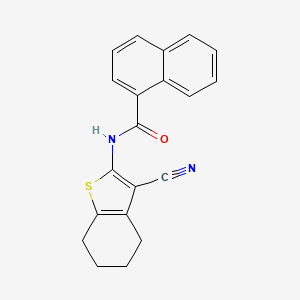

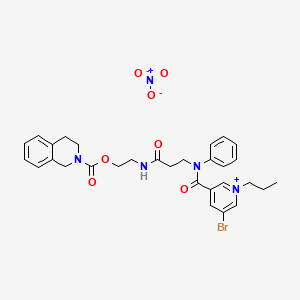

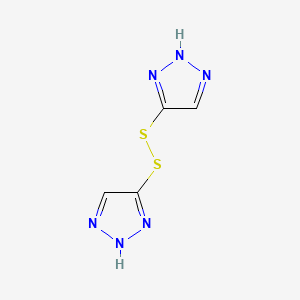

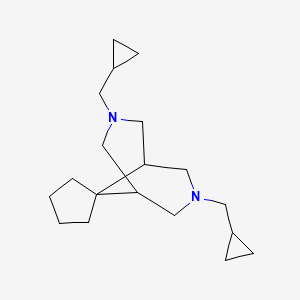

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Oxalyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-C]pyridine-3-carboxylic acid](/img/structure/B1682949.png)

![3-(1,3-Benzodioxol-5-yl)-N-[(1S)-1-phenylethyl]-isoxazolo[5,4-c]pyridin-5-amine](/img/structure/B1682953.png)

![(3S)-4-{[4-(But-2-ynyloxy)phenyl]sulfonyl}-N-hydroxy-2,2-dimethylthiomorpholine-3-carboxamide](/img/structure/B1682966.png)